4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)aniline

Description

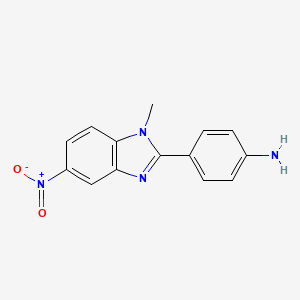

Structure and Key Features 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)aniline is a benzimidazole derivative characterized by a fused benzene and imidazole ring system. The benzimidazole core is substituted with a methyl group at the 1-position and a nitro group (-NO₂) at the 5-position. A para-substituted aniline (-C₆H₄NH₂) is attached to the 2-position of the benzimidazole (Fig. 1). The nitro group confers strong electron-withdrawing properties, influencing reactivity and spectral characteristics, while the methyl group enhances steric bulk and may improve solubility in organic solvents .

For example, nitration of a pre-synthesized methyl-benzimidazole intermediate (e.g., 4-(1-methyl-1H-benzimidazol-2-yl)aniline) using fuming HNO₃ at low temperatures (0–5°C) could introduce the nitro group at the 5-position .

Properties

CAS No. |

88203-30-9 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

4-(1-methyl-5-nitrobenzimidazol-2-yl)aniline |

InChI |

InChI=1S/C14H12N4O2/c1-17-13-7-6-11(18(19)20)8-12(13)16-14(17)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3 |

InChI Key |

IJVMOPNUABWDRK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1C3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline typically involves the following steps:

-

Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For example, o-phenylenediamine can be reacted with formic acid to yield benzimidazole.

-

Nitration: : The benzimidazole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

-

Methylation: : The nitrated benzimidazole is methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

-

Coupling with Aniline: : Finally, the methylated and nitrated benzimidazole is coupled with aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Oxidation: The compound can be oxidized under strong oxidizing conditions to yield various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-(1-Methyl-1H-benzo[d]imidazol-2-yl)aniline.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Oxidation: Various oxidized products depending on the conditions used.

Scientific Research Applications

4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of benzimidazole derivatives.

Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to specific enzymes, inhibiting their activity and disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole-aniline hybrids are widely studied for their pharmacological and material science applications. Below is a detailed comparison of 4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)aniline with structurally related compounds.

Table 1: Structural and Functional Group Comparisons

Key Differences and Implications

Substituent Effects on Reactivity Nitro vs. Chloro Groups: The nitro group in the target compound enhances electrophilic substitution resistance compared to chloro-substituted analogs (e.g., compound ). However, nitro groups may act as directing groups in reduction or nucleophilic aromatic substitution reactions .

Spectroscopic Characteristics

- FTIR : The nitro group in the target compound exhibits strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch), absent in chloro or methyl analogs .

- ¹H NMR : The aniline protons in the target compound resonate downfield (δ 6.5–7.5 ppm) due to electron withdrawal by the nitro group, contrasting with upfield shifts in methyl-substituted analogs (e.g., δ 6.2–7.0 ppm for ) .

Potential Applications Pharmaceuticals: Nitro-substituted benzimidazoles are explored as prodrugs (e.g., antimicrobial agents activated via nitro reduction), whereas chloro analogs (e.g., ) are direct inhibitors of bacterial enzymes . Material Science: The electron-deficient nitro group in the target compound may enhance charge-transfer properties in optoelectronic materials compared to methyl- or chloro-substituted derivatives .

Biological Activity

4-(1-Methyl-5-nitro-1H-benzimidazol-2-yl)aniline is a compound that belongs to the family of benzimidazole derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring substituted with a methyl group at the 1-position and a nitro group at the 5-position, along with an aniline moiety. Its molecular formula is , with a molecular weight of approximately 256.26 g/mol . The unique structure contributes to its chemical reactivity and biological activity, influencing its interactions with various biological targets.

Pharmacological Properties

Research has indicated that benzimidazole derivatives, including this compound, exhibit a range of pharmacological properties:

- Antiviral Activity : Studies suggest that benzimidazole derivatives can inhibit the replication of the hepatitis C virus (HCV) and other viral pathogens. The mechanism often involves interaction with viral components or host cell pathways crucial for viral replication .

- Anticancer Activity : The compound has shown promise in cancer research due to its ability to interact with DNA, potentially leading to cytotoxic effects in cancer cells. This interaction may inhibit cell proliferation by disrupting DNA replication and transcription processes .

- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of benzimidazole derivatives, suggesting their potential in treating inflammatory diseases by modulating immune responses .

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The compound can bind to DNA grooves, influencing replication and transcription processes. This interaction may lead to cell death in rapidly dividing cancer cells.

- Enzyme Inhibition : It has been suggested that these compounds can inhibit specific enzymes involved in inflammatory responses and viral replication, thus reducing disease progression .

- Receptor Binding : Benzimidazole derivatives have been shown to interact with various receptors, which can alter signaling pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.